Unii-KC3GI9UM9V

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

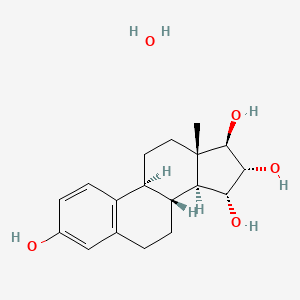

L’estétrol (hydrate) est une hormone stéroïde œstrogénique naturellement présente chez l’homme. Il s’agit de l’un des quatre principaux œstrogènes, aux côtés de l’estrone, de l’estradiol et de l’estriol. L’estétrol est exclusivement produit par le foie fœtal pendant la grossesse et n’est présent à des niveaux détectables que pendant cette période. Il a suscité un intérêt pour son utilisation potentielle dans la contraception hormonale et l’hormonothérapie de la ménopause en raison de son profil pharmacologique unique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’estétrol est synthétisé à partir de l’estrone, qui est obtenue à partir de phytostérols extraits du soja. La synthèse implique plusieurs étapes, notamment la protection et la déprotection des groupes hydroxyle, ainsi que des réactions d’oxydation. Une méthode courante consiste à utiliser le tétroxyde d’osmium comme oxydant pour produire de l’estétrol à partir d’un intermédiaire protégé .

Méthodes de production industrielle : Pour la production à l’échelle industrielle, le processus implique l’isolement et la purification des intermédiaires à chaque étape afin de garantir une pureté élevée (>99,9 %) du produit final. Le procédé décrit dans divers brevets comprend l’utilisation de groupes protecteurs et d’oxydants spécifiques pour obtenir le produit souhaité avec un minimum de contaminants .

Analyse Des Réactions Chimiques

Types de réactions : L’estétrol subit diverses réactions chimiques, notamment :

Oxydation : Conversion des intermédiaires en estétrol à l’aide d’oxydants comme le tétroxyde d’osmium.

Réduction : Réduction de certains intermédiaires au cours du processus de synthèse.

Substitution : Protection et déprotection des groupes hydroxyle à l’aide de différents groupes protecteurs.

Réactifs et conditions courants :

Agents oxydants : Tétroxyde d’osmium.

Groupes protecteurs : Éthers silylés, éthers, esters, carbamates et carbonates.

Conditions réactionnelles : Généralement réalisées à des températures et pressions contrôlées pour garantir un rendement et une pureté élevés.

Principaux produits : Le principal produit de ces réactions est l’estétrol, avec une pureté élevée et un minimum de contaminants .

4. Applications de la recherche scientifique

L’estétrol a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’activité œstrogénique et la synthèse des hormones stéroïdes.

Biologie : Étudié pour son rôle dans le développement fœtal et son affinité de liaison unique aux récepteurs des œstrogènes.

Médecine : Utilisé dans la contraception hormonale et l’hormonothérapie de la ménopause. Il est également étudié pour son potentiel dans le traitement du cancer du sein et de la prostate.

Industrie : Utilisé dans la production de produits pharmaceutiques, en particulier dans les formulations pour les thérapies hormonales

Applications De Recherche Scientifique

Estetrol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying estrogenic activity and synthesis of steroid hormones.

Biology: Investigated for its role in fetal development and its unique binding affinity to estrogen receptors.

Medicine: Used in hormonal contraception and menopausal hormone therapy. It is also being studied for its potential in treating breast and prostate cancer.

Industry: Utilized in the production of pharmaceuticals, particularly in formulations for hormonal therapies

Mécanisme D'action

L’estétrol exerce ses effets en se liant aux récepteurs α et β des œstrogènes. Il a une affinité modérée pour ces récepteurs, avec une préférence pour le récepteur α des œstrogènes. L’estétrol présente une activité tissulaire sélective, montrant une activité agoniste du récepteur des œstrogènes sur le vagin, l’utérus et l’endomètre, tout en présentant une activité œstrogénique négative sur le tissu mammaire. Cette activité sélective contribue à son profil de sécurité favorable par rapport aux autres œstrogènes .

Composés similaires :

- Estrone

- Estradiol

- Estriol

Comparaison : L’estétrol est unique parmi les œstrogènes en raison de sa production exclusive par le foie fœtal et de sa présence uniquement pendant la grossesse. Contrairement à l’estradiol et à l’estrone, l’estétrol a une puissance inférieure, mais un profil pharmacologique plus sélectif, ce qui le rend plus sûr pour une utilisation en thérapies hormonales. Son activité tissulaire sélective réduit le risque d’effets secondaires non spécifiques, ce qui représente un avantage significatif par rapport aux autres œstrogènes .

Comparaison Avec Des Composés Similaires

- Estrone

- Estradiol

- Estriol

Comparison: Estetrol is unique among estrogens due to its exclusive production by the fetal liver and its presence only during pregnancy. Unlike estradiol and estrone, estetrol has a lower potency but a more selective pharmacological profile, making it safer for use in hormonal therapies. Its tissue-selective activity reduces the risk of non-specific side effects, which is a significant advantage over other estrogens .

Propriétés

Numéro CAS |

2055649-81-3 |

|---|---|

Formule moléculaire |

C18H26O5 |

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol;hydrate |

InChI |

InChI=1S/C18H24O4.H2O/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22;/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3;1H2/t12-,13-,14-,15-,16-,17+,18+;/m1./s1 |

Clé InChI |

XRJNAPXFAXBPAM-BVTDNVAGSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O.O |

SMILES canonique |

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)

![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)